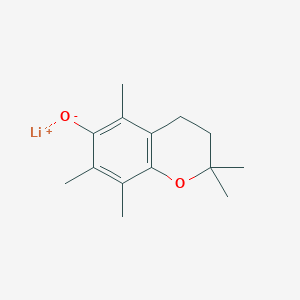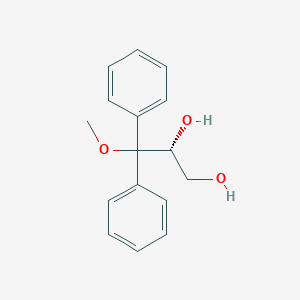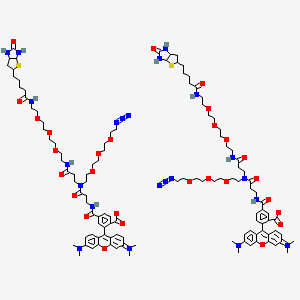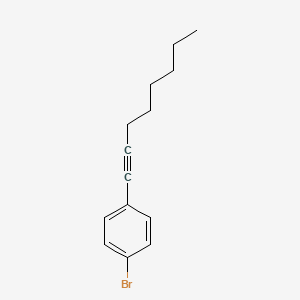
1-Hexyl-2-(4-bromophenyl)acetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexyl-2-(4-bromophenyl)acetylene is an organic compound with the molecular formula C14H17Br. It is a reagent used in the synthesis of [n]cyclo-para-phenylenes to form nanoporous packing structures. Additionally, it is a component in the improvement of aqueous solubility of retinoic acid receptor agonists.
準備方法
Synthetic Routes and Reaction Conditions
1-Hexyl-2-(4-bromophenyl)acetylene can be synthesized through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
化学反応の分析
Types of Reactions
1-Hexyl-2-(4-bromophenyl)acetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted acetylene derivatives.
科学的研究の応用
1-Hexyl-2-(4-bromophenyl)acetylene has several scientific research applications:
Chemistry: Used in the synthesis of [n]cyclo-para-phenylenes for nanoporous packing structures.
Biology: Component in the improvement of aqueous solubility of retinoic acid receptor agonists.
Industry: Utilized in the production of advanced materials and nanocomposites.
作用機序
The mechanism of action of 1-Hexyl-2-(4-bromophenyl)acetylene involves its interaction with molecular targets such as retinoic acid receptors. The compound improves the aqueous solubility of retinoic acid receptor agonists, enhancing their bioavailability and efficacy . The pathways involved include receptor binding and activation, leading to downstream biological effects.
類似化合物との比較
1-Hexyl-2-(4-bromophenyl)acetylene can be compared with other similar compounds such as:
- 1-Bromo-4-(1-octyn-1-yl)benzene
- 1-Bromo-4-(oct-1-ynyl)benzene
These compounds share structural similarities but differ in their specific applications and properties. The uniqueness of this compound lies in its specific use in nanoporous packing structures and its role in improving the solubility of retinoic acid receptor agonists.
特性
分子式 |
C14H17Br |
|---|---|
分子量 |
265.19 g/mol |
IUPAC名 |
1-bromo-4-oct-1-ynylbenzene |
InChI |
InChI=1S/C14H17Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3 |
InChIキー |
ZMKNQFUPVRRNGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)

![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
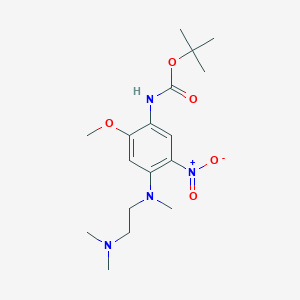
![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)
